molecular formula C21H25BrN4O B213942 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide

3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide

Cat. No. B213942
M. Wt: 429.4 g/mol
InChI Key: JZFYPXAMGCNZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide is a chemical compound that has gained significant attention in scientific research for its potential applications in medicine.

Scientific Research Applications

3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide has been studied extensively for its potential applications in medicine. It has been shown to exhibit antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV). Additionally, this compound has been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide involves the inhibition of viral replication and the induction of apoptosis in cancer cells. This compound targets specific enzymes and proteins involved in these processes, leading to the inhibition of viral replication and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide include the inhibition of viral replication and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide in lab experiments is its broad-spectrum antiviral activity, which makes it a potential candidate for the development of new antiviral drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide. One potential direction is the development of new antiviral drugs based on this compound. Additionally, further research could be conducted on the potential anti-cancer properties of this compound, as well as its immunomodulatory effects. Finally, research could be conducted on improving the solubility of this compound to make it more suitable for in vivo administration.
Conclusion:
In conclusion, 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide is a compound with significant potential for use in medicine. Its broad-spectrum antiviral activity and potential anti-cancer properties make it a promising candidate for further research and development. However, its low solubility in water presents a challenge for in vivo administration. Further research is needed to fully explore the potential applications of this compound.

Synthesis Methods

The synthesis method of 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide involves the reaction of 1-adamantylamine with 3-bromo-1H-1,2,4-triazole-5-amine in the presence of a coupling agent, followed by the addition of 2,6-dimethylphenyl isocyanate. This reaction results in the formation of the desired compound.

properties

Product Name

3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide

Molecular Formula

C21H25BrN4O

Molecular Weight

429.4 g/mol

IUPAC Name

3-(3-bromo-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C21H25BrN4O/c1-13-4-3-5-14(2)17(13)24-18(27)20-7-15-6-16(8-20)10-21(9-15,11-20)26-12-23-19(22)25-26/h3-5,12,15-16H,6-11H2,1-2H3,(H,24,27)

InChI Key

JZFYPXAMGCNZCZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br

Origin of Product

United States

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